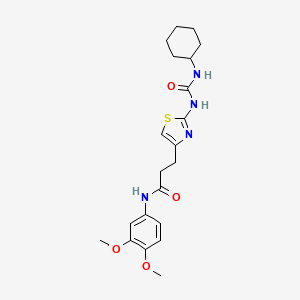

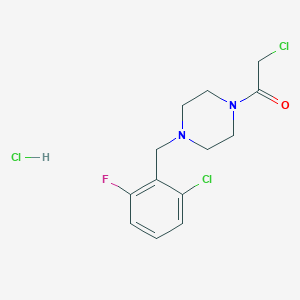

![molecular formula C20H18N4O B2816518 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-29-1](/img/structure/B2816518.png)

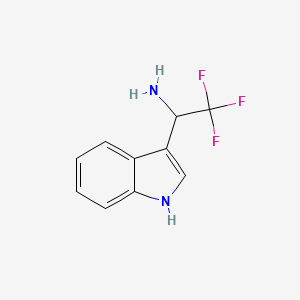

3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are composed of a pyrazole ring and a pyrimidine ring . They are known to have various biological activities and their structure is similar to the purines that play an important role in energy supply and metabolic regulation .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps. In one study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines through a Suzuki–Miyaura cross-coupling reaction .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, the Suzuki–Miyaura cross-coupling reaction is one of the methods used for the synthesis of pyrazolo[1,5-a]pyrimidines .科学的研究の応用

Synthesis and Crystal Structure

- The crystal structure and synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, were examined. This study provided insights into the compound's chemical properties and potential for anticancer activity (Lu Jiu-fu et al., 2015).

Pharmacological Properties

- Pyrazolo[1,5-a]pyrimidines have been studied for their antipyretic, hypothermizing, and anti-inflammatory properties. Some derivatives of this compound showed promising results in these areas (L. Pecori Vettori et al., 1981).

- A study on 2-arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives revealed their potential as human A3 adenosine receptor antagonists. These compounds showed significant affinity and selectivity for this receptor, which could be relevant for therapeutic applications (L. Squarcialupi et al., 2013).

Antiviral and Antitumor Activities

- The pyrazolo[3,4-d]pyrimidones, a series of compounds related to the compound , have been identified as specific inhibitors of cGMP specific phosphodiesterase, with potential implications in antihypertensive activity (B. Dumaitre & N. Dodic, 1996).

- Another study focused on the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, demonstrating their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, indicating a safer profile for gastrointestinal health (G. Auzzi et al., 1983).

Applications in Fluorescence and Imaging

- A study explored the use of 3-formylpyrazolo[1,5- a]pyrimidines as intermediates for creating functional fluorophores. These fluorophores showed significant potential for use as probes in biological or environmental sensing due to their strong fluorescence intensity and quantum yields (Juan C Castillo et al., 2018).

将来の方向性

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . Therefore, they are considered as one of the research hotspots of antitumor drugs in recent years . The development of new pyrimidines as anti-inflammatory agents is also suggested .

作用機序

Target of Action

The primary targets of 3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine are the Cyclin-Dependent Kinases (CDKs) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activity . The inhibition of CDKs leads to a disruption in the normal cell cycle progression and transcription processes, which can result in the prevention of cell proliferation .

Biochemical Pathways

The inhibition of CDKs affects multiple biochemical pathways. One key pathway is the cell cycle regulation pathway . CDKs play a crucial role in cell cycle progression, and their inhibition can lead to cell cycle arrest . This can prevent the proliferation of cancer cells, contributing to the compound’s antitumor activity .

Pharmacokinetics

The compound’s lipophilicity, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The result of the compound’s action is the significant inhibition of cell proliferation. This is demonstrated by its potent antitumor activities against human breast cancer cells and human gastric cancer cells . The compound’s inhibitory effect on CDKs leads to alterations in cell cycle progression, potentially inducing apoptosis within cancer cells .

特性

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-14-12-19(23-15-8-4-3-5-9-15)24-20(22-14)17(13-21-24)16-10-6-7-11-18(16)25-2/h3-13,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQMHFNZFDHHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

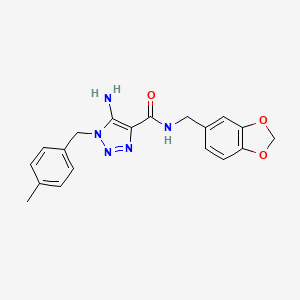

![[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2816435.png)

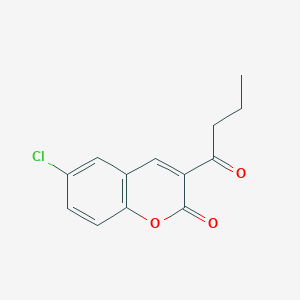

![4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2816438.png)

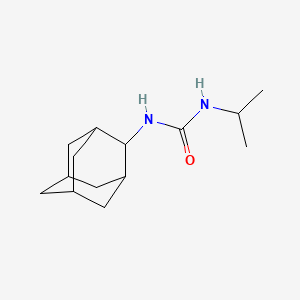

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2816441.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{6-[(3-fluorophenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2816446.png)